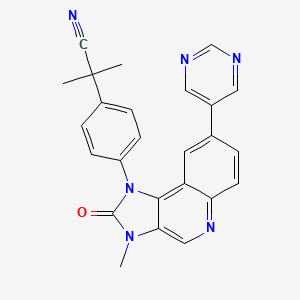
PZ-285
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PZ-285 is a potent anticancer agent. Pz 285 has excellent potential as a chemotherapeutic anticancer agent. The in vivo activity of Pz 285 improves survival, inhibits primary tumor regrowth, and inhibits lung tumor metastasis compared to vehicle control animals; Pz 285 has similar antitumor activity to the clinically active agent Dox.
Wissenschaftliche Forschungsanwendungen
Cellular Translocation and Drug Conjugation
PZ-285 has been synthesized as a near-infrared fluorescent porphyrazine with hydroxyl groups, serving as a non-toxic platform for delivering conjugated chemotherapeutic agents to tumor cells. This synthesis facilitates the conjugation of PZ-285 to drugs like Doxorubicin through acid labile linkers, enhancing its application in targeted cancer therapy (Trivedi et al., 2012).
Antitumor Effects in Breast Cancer
In a study exploring the antitumor effects of PZ-285, it was found effective against MDA-MB-231 breast tumor cells in vitro. The compound was also tested in mouse tumor xenograft models, demonstrating marked antitumor effects, including smaller primary tumor regrowth after resection and reduced metastasis compared to controls. This positions PZ-285 as a promising candidate for classical chemotherapy (Kandela et al., 2017).
Neutron Irradiation Effects on Thin Films
PZ-285, also referred to as PbZrO3 (PZ) in some contexts, has been studied for its response to neutron irradiation, especially in thin films. These films have potential applications as temperature-sensitive elements in bolometer systems for fusion devices like the International Thermonuclear Experimental Reactor (ITER). The research focused on the dielectric properties and structural defects, such as oxygen vacancies, induced by neutron irradiation (Bittner et al., 2004).
Applications in CO2 Capture
Studies involving PZ-285 have explored its utility in CO2 capture processes. A CO2 capture pilot plant using aqueous piperazine (PZ) demonstrated enhanced mass transfer rates in absorbers, highlighting PZ-285's relevance in environmental applications (Zhang et al., 2017).
Radiation Impact on Piezoceramics
Research on the impact of intense neutron dose radiation on commercial PZT materials, which include PZ-285, indicates their suitability for online measurements in research reactors under severe conditions. This highlights PZ-285's utility in high-radiation environments (Augereau et al., 2008).
Electromechanical Characterization of Piezoelectrics
PZ-285 has been involved in studies focusing on the electromechanical characterization of piezoelectrics, such as in unimorph structures using single crystal piezoelectrics. This research is fundamental for designing devices in aerospace applications (Bilgen et al., 2011).
Fusion Research
PZ-285 has applications in fusion research, specifically in the design of plasma-facing components for experiments aimed at understanding self-heated fusion plasmas. Its properties make it suitable for high-stress environments like those found in tokamaks (Ulrickson et al., 2001).
Eigenschaften
Produktname |
PZ-285 |
|---|---|
Molekularformel |
C42H50N8O14 |
Molekulargewicht |
890.904 |
IUPAC-Name |
N/A |
InChI |
InChI=1S/C42H50N8O14/c1-37(53-7)39(3,55-9)61-25-23(59-37)31-44-29-21-19(15-17-51)13-14-20(16-18-52)22(21)30(43-29)45-32-24-26(62-40(4,56-10)38(2,54-8)60-24)34(47-32)49-36-28-27(35(50-36)48-33(25)46-31)63-41(5,57-11)42(6,58-12)64-28/h13-14,51-52H,15-18H2,1-12H3,(H2,43,44,45,46,47,48,49,50)/t37-,38-,39-,40-,41-,42-/m1/s1 |
InChI-Schlüssel |
PURPDMVLMICIQP-GIEDQAFWSA-N |
SMILES |
C[C@@]([C@](C)(OC)O1)(OC)OC(/C2=N/C3=N/C(C4=C3O[C@@](C)(OC)[C@](C)(OC)O4)=N\5)=C1/C(N2)=N/C(C6=C/7C(CCO)=CC=C6CCO)=NC7=N/C8=C(O[C@@](C)(OC)[C@](C)(OC)O9)C9=C5N8 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
PZ-285; PZ 285; PZ285; Pz-285; Pz 285; Pz285; Porphyrazine Diol; H2Pz(A3B) |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-[[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)pyrazole-3-carbonyl]amino]cyclohexane-1-carboxylic acid](/img/structure/B1193380.png)
![N-(3-(Diethylamino)propyl)-2-(5,9-dimethyl-8-oxothieno[2',3':4,5]pyrrolo[1,2-d][1,2,4]triazin-7(8H)-yl)acetamide](/img/structure/B1193381.png)

